N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 617677-53-9
VCID: VC0123226
InChI: InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2
SMILES: C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine

CAS No.: 617677-53-9

Reference Standards

VCID: VC0123226

Molecular Formula: C22H22N2O6

Molecular Weight: 410.4 g/mol

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine - 617677-53-9

CAS No. 617677-53-9
Product Name N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine
Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
IUPAC Name [4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Standard InChI InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2
Standard InChIKey RYWJYOGVNZEBKW-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4
Canonical SMILES C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4
Synonyms 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine; USP Doxazosin Related Compound F;
PubChem Compound 4478366
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator